Researchers synthesizing urease inhibitors require high-purity isothiocyanates with the specific 3,4-dichloro substitution pattern to achieve maximum potency; generic or alternative isomers yield inferior results. 3,4-Dichlorobenzyl isothiocyanate (CAS 18967-42-5) ensures:
3,4-Dichlorobenzyl isothiocyanate (CAS 18967-42-5) is a synthetic aromatic isothiocyanate featuring a benzyl core substituted with two chlorine atoms at the 3 and 4 positions. This class of compounds is recognized for its high reactivity, driven by the electrophilic isothiocyanate (-N=C=S) group, which readily reacts with nucleophiles. The specific halogenation pattern of this compound is a critical determinant of its biological activity and chemical reactivity, distinguishing it from unsubstituted or alternatively substituted analogs in applications ranging from antimicrobial research to specialized chemical synthesis. [REFS-1, REFS-2]
Substituting 3,4-Dichlorobenzyl isothiocyanate with other isomers (e.g., 2,4-dichloro), mono-halogenated analogs (e.g., 4-chlorobenzyl isothiocyanate), or the unsubstituted parent compound (benzyl isothiocyanate) is inadvisable for most applications. The number and, crucially, the specific positions of the electron-withdrawing chlorine atoms dictate the molecule's electronic and steric properties. This directly modulates its reactivity and biological target affinity, leading to significant, non-linear changes in performance metrics like enzyme inhibition potency and antimicrobial efficacy. [REFS-1, REFS-2] Simple substitution can lead to a significant loss of potency or a complete change in the compound's activity profile, compromising experimental reproducibility and process outcomes.
In a direct comparison of urease inhibition, 3,4-Dichlorobenzyl isothiocyanate demonstrated significantly higher potency than its less-substituted counterparts. [1] Its IC50 value was 2.4-fold lower than that of the parent compound, benzyl isothiocyanate, and 1.3-fold lower than 4-chlorobenzyl isothiocyanate, indicating that the 3,4-dichloro substitution pattern is a key driver of enhanced inhibitory activity against this specific enzyme.
| Evidence Dimension | Urease Inhibition (IC50) |
| Target Compound Data | 10.3 µM |
| Comparator Or Baseline | Benzyl isothiocyanate (24.5 µM) | 4-Chlorobenzyl isothiocyanate (13.5 µM) |
| Quantified Difference | 2.4x more potent vs Benzyl isothiocyanate | 1.3x more potent vs 4-Chlorobenzyl isothiocyanate |
| Conditions | In vitro assay against Jack bean urease. |
For applications requiring potent urease inhibition, such as in specialized agrochemicals or as a research tool, this compound offers a quantifiable potency advantage, enabling lower effective concentrations.
The biological activity of S-benzylisothiourea derivatives, synthesized from their corresponding benzyl isothiocyanates, is highly dependent on the ring substitution. The derivative made from 3,4-Dichlorobenzyl isothiocyanate, S-(3,4-dichlorobenzyl)isothiourea, was found to be a potent inducer of spherical cells in *E. coli*. [1] In a comparative analysis, it showed significantly higher activity than the derivative from 4-chlorobenzyl isothiocyanate, while the derivative from the unsubstituted benzyl isothiocyanate showed 'much less activity'.
| Evidence Dimension | Spherical cell induction in E. coli |
| Target Compound Data | Potent activity (via its thiourea derivative) |
| Comparator Or Baseline | S-(4-chlorobenzyl)isothiourea (Slightly less potent) | S-benzylisothiourea (Much less activity) |
| Quantified Difference | Qualitatively ranked as more potent than mono-chloro and unsubstituted analogs. |
| Conditions | Biological activity of the corresponding S-benzylisothiourea derivatives on E. coli cells. |
This highlights the compound's suitability as a precursor for synthesizing thiourea derivatives where the specific 3,4-dichloro substitution is critical for achieving maximum biological effect in antimicrobial research.
The two electron-withdrawing chlorine atoms on the benzyl ring increase the electrophilicity of the isothiocyanate carbon atom. This intrinsic property makes 3,4-Dichlorobenzyl isothiocyanate a more reactive precursor for the synthesis of N-substituted thioureas compared to benzyl isothiocyanate itself. This enhanced reactivity facilitates reactions with nucleophiles, such as amines, often allowing for milder reaction conditions and potentially higher yields, as demonstrated in patent literature describing the synthesis of complex thiourea-containing molecules. [1]
| Evidence Dimension | Electrophilicity / Reactivity towards nucleophiles |
| Target Compound Data | Enhanced by two electron-withdrawing chloro groups. |
| Comparator Or Baseline | Benzyl isothiocyanate (lacks electron-withdrawing groups, lower intrinsic reactivity). |
| Quantified Difference | Not directly quantified, but enables efficient synthesis under mild conditions. |
| Conditions | General organic synthesis, specifically nucleophilic addition to the isothiocyanate group. |
For chemical manufacturing and process development, higher precursor reactivity can translate to lower energy costs, shorter reaction times, and improved process efficiency, making this a preferred building block.
Leveraging its superior potency, this compound is the specific choice for synthesizing inhibitors targeting urease or other enzymes where structure-activity data shows a preference for the 3,4-dichloro substitution pattern. [1] Its use over simpler analogs is justified when maximizing inhibitory activity per mole is a primary project goal.
This compound is indicated as a starting material in synthetic programs aiming to produce N-benzyl thiourea derivatives with maximized antimicrobial or other biological activities. The evidence shows that the 3,4-dichloro moiety is critical for the high potency of the resulting thiourea product, making substitution with other analogs a downgrade in performance. [2]
In industrial or large-scale laboratory synthesis, the enhanced reactivity of 3,4-Dichlorobenzyl isothiocyanate makes it a suitable choice for producing thiourea-containing target molecules. Its use is advantageous when process efficiency, mild reaction conditions, and high conversion rates are key procurement drivers. [3]
Corrosive;Irritant